![molecular formula C17H18O4 B3132099 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid CAS No. 36418-96-9](/img/structure/B3132099.png)
3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid
Overview
Description
“3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid” is a chemical compound. The empirical formula is C10H12O3 . It is a solid substance . This compound is used as a reagent in hydroxypropionyl alkylation .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)CCOCC1=CC=CC=C1
. This indicates that the compound contains a carboxylic acid group (-COOH) attached to a propyl group (CCCO), which is further attached to a benzyl group (C6H5CH2-) through an ether linkage (-O-). The benzyl group is substituted with a methoxy group (-OCH3) at the 4th position . Physical And Chemical Properties Analysis
“3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid” is a solid substance . Its molecular weight is 180.20 . The exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not clearly documented in the available resources.Scientific Research Applications
Pharmaceutical Research and Drug Development
- Anti-Inflammatory Properties : 3-(Benzyloxy)propanoic acid exhibits anti-inflammatory effects, making it a potential candidate for drug development . Researchers explore its role in mitigating inflammation-related diseases such as arthritis, colitis, and dermatitis.
Photophysics and Optoelectronics
- Phthalocyanine Derivatives : This compound serves as a precursor for synthesizing phthalocyanines, which find applications in optoelectronic devices, including solar cells and photodetectors. For instance, it contributes to the synthesis of monoisomeric 1,8,15,22-substituted phthalocyanines .
Biochemical Studies and Structure-Activity Relationships
- QS-528 Analog Synthesis : Researchers explore structural analogs of 3-(Benzyloxy)propanoic acid to understand the structure-activity relationship. By varying positions of structural fragments, they gain insights into its biological effects and potential therapeutic applications .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylpropanoic acids , which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . These compounds are known to interact with various biological targets, depending on their specific functional groups.
properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-15-9-7-13(8-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORHBHYQVTEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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